4-(5-Hydroxypyrimidin-2-yl)benzoic acid
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Overview
Description
4-(5-Hydroxypyrimidin-2-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O3. It is a derivative of benzoic acid, featuring a hydroxypyrimidinyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid typically involves the reaction of 5-hydroxypyrimidine with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide, and using a catalyst like palladium on carbon to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxypyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-(5-Hydroxypyrimidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(pyrimidin-4-yl)benzoic acid
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid
- 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid
Uniqueness
4-(5-Hydroxypyrimidin-2-yl)benzoic acid is unique due to its specific hydroxypyrimidinyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
4-(5-Hydroxypyrimidin-2-yl)benzoic acid is a compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including interaction studies, pharmacological potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound consists of a benzoic acid moiety linked to a hydroxypyrimidine group. Its molecular formula is C11H10N2O3, with a molecular weight of approximately 218.21 g/mol. The compound's structure allows for diverse chemical reactivity, enhancing its potential interactions in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities.
- Anti-inflammatory Effects : The compound's structural characteristics may contribute to its ability to modulate inflammatory responses.
- Enzyme Inhibition : Interaction studies have shown that it can bind to various enzymes and receptors, potentially inhibiting their activity.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | |
Anti-inflammatory | Modulates cytokine release | |
Enzyme inhibition | Binds to active sites of target enzymes |
Interaction Studies
Understanding the binding affinities of this compound with various biological targets is crucial for elucidating its mechanism of action. Studies have indicated that this compound can interact with:
- Enzymes : It has shown potential as an inhibitor for enzymes involved in inflammatory pathways.
- Receptors : Binding studies suggest possible interactions with receptors implicated in pain and inflammation.
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial efficacy of various benzoic acid derivatives, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Potential
A recent investigation into the anti-inflammatory properties of related compounds highlighted the ability of this compound to stabilize human red blood cell membranes in vitro. This suggests a mechanism by which the compound may exert protective effects during inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
Compound Name | Structure | Key Features |
---|---|---|
4-Pyrimidin-2-yl benzoic acid | Structure A | Exhibits similar antimicrobial activity |
5-Hydroxypyrimidine | Structure B | Potential antioxidant properties |
2-Amino-5-hydroxypyrimidine | Structure C | Precursor in synthesis |
The presence of both the benzoic acid and hydroxypyrimidine functionalities in this compound enhances its solubility and bioactivity compared to other derivatives.
Properties
Molecular Formula |
C11H8N2O3 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
4-(5-hydroxypyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-5-12-10(13-6-9)7-1-3-8(4-2-7)11(15)16/h1-6,14H,(H,15,16) |
InChI Key |
YATBJSHXJOKZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)C(=O)O |
Origin of Product |
United States |
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